(4-Chloroanilino)phosphonic acid
Description
Structure
3D Structure
Properties
CAS No. |
1892-18-8 |
|---|---|
Molecular Formula |
C6H7ClNO3P |
Molecular Weight |
207.55 g/mol |
IUPAC Name |
(4-chloroanilino)phosphonic acid |
InChI |
InChI=1S/C6H7ClNO3P/c7-5-1-3-6(4-2-5)8-12(9,10)11/h1-4H,(H3,8,9,10,11) |
InChI Key |
KMMZQXVFKBCFRP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NP(=O)(O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1NP(=O)(O)O)Cl |
Other CAS No. |
1892-18-8 |
Synonyms |
4-chloroanilidophosphonic acid |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloroanilino Phosphonic Acid and Its Analogs
The Kabachnik-Fields Reaction: A Cornerstone in α-Aminophosphonate Synthesis
The Kabachnik-Fields reaction stands as a prominent and widely utilized three-component condensation method for the preparation of α-aminophosphonates. wikipedia.orgslideshare.net This reaction involves the coupling of a carbonyl compound, an amine, and a dialkyl phosphite (B83602) to yield the desired α-aminophosphonate product, often in a one-pot synthesis under mild conditions. slideshare.net
The Role of 4-Chloroaniline (B138754) as a Key Precursor
In the context of synthesizing (4-chloroanilino)phosphonic acid and its analogs, 4-chloroaniline serves as the essential amine component. The reaction mechanism generally initiates with the formation of an imine from the condensation of 4-chloroaniline with an aldehyde or ketone. wikipedia.org This is followed by the addition of a dialkyl phosphite across the carbon-nitrogen double bond of the imine in a hydrophosphonylation step. wikipedia.org The nature of the reactants, particularly the basicity of the amine, can influence the reaction pathway. For weakly basic anilines like 4-chloroaniline, the formation of an imine is favored. organic-chemistry.org
Diverse Catalytic Systems and Reaction Conditions
The efficiency and selectivity of the Kabachnik-Fields reaction can be significantly influenced by the choice of catalyst and reaction conditions. A variety of approaches have been explored to optimize the synthesis of α-aminophosphonates.
Catalyst Systems:
Lewis Acids: Lewis acids are frequently employed to accelerate the reaction. wikipedia.org For instance, magnesium perchlorate (B79767) has been shown to be a highly efficient catalyst for the three-component reaction of aldehydes, amines, and phosphites. organic-chemistry.org Indium(III) chloride is another effective catalyst that facilitates the one-pot synthesis of α-aminophosphonates. organic-chemistry.org
Organocatalysts: Enantioselective variants of the Kabachnik-Fields reaction have been developed using chiral organocatalysts like quinine. organic-chemistry.org
Nanocomposites and Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, solid-supported catalysts and nanocomposites have been investigated. Magnetically recoverable catalysts have been utilized, offering a greener approach to the synthesis. mdpi.com
Reaction Conditions:
Solvent-Free Conditions: A significant trend in the development of the Kabachnik-Fields reaction is the move towards solvent-free, or "neat," conditions. mdpi.comnih.gov These methods are often more environmentally friendly and can lead to improved reaction efficiency.
Sonication: The use of ultrasound has been shown to accelerate the reaction, providing a simple and effective method for the synthesis of α-aminophosphonates. organic-chemistry.org
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating the Kabachnik-Fields reaction, often leading to significantly reduced reaction times and improved yields, even in the absence of a catalyst. nih.govsemanticscholar.org
Table 1: Examples of Catalysts in the Kabachnik-Fields Reaction
| Catalyst Type | Specific Example | Key Features |
| Lewis Acid | Magnesium Perchlorate | High efficiency in three-component reactions. organic-chemistry.org |
| Lewis Acid | Indium(III) Chloride | Effective in one-pot synthesis, accelerated by sonication. organic-chemistry.org |
| Organocatalyst | Quinine | Enables enantioselective transformations. organic-chemistry.org |
| Heterogeneous | Magnetically Recoverable Catalysts | Facilitates catalyst separation and reuse. mdpi.com |
Hydrolysis-Based Routes to Phosphonic Acids
The α-aminophosphonates synthesized via the Kabachnik-Fields reaction are typically esters. To obtain the final this compound, the phosphonate (B1237965) esters must be dealkylated, a process commonly achieved through hydrolysis.
Acidic Hydrolysis of Dialkyl Phosphonates
A conventional method for the dealkylation of dialkyl phosphonates is acidic hydrolysis. beilstein-journals.org This typically involves refluxing the phosphonate ester with a strong acid, such as concentrated hydrochloric acid. mdpi.com While effective, these harsh conditions can be detrimental to acid-labile functional groups that may be present in more complex molecules. google.com The hydrolysis of dialkyl arylphosphonates under these conditions can yield the corresponding phosphonic acids in good yields, ranging from 71–93%, depending on the substituents. mdpi.com
McKenna's Method and Other Dealkylation Strategies
To circumvent the harshness of strong acid hydrolysis, milder dealkylation methods have been developed.
McKenna's Method: This widely used method employs bromotrimethylsilane (B50905) (BTMS) for the efficient and mild dealkylation of phosphonate esters. nih.govnih.gov The reaction proceeds by converting the dialkyl phosphonate into a bis(trimethylsilyl) ester, which is then readily hydrolyzed to the phosphonic acid. nih.gov This method is known for its functional group tolerance and is often the preferred route for sensitive substrates. rsc.org The reaction is typically carried out in a solvent like acetonitrile (B52724) or chloroform. nih.gov Microwave irradiation has also been shown to accelerate the BTMS-mediated dealkylation. mdpi.com
Other Silyl-Based Reagents: Trimethylchlorosilane, in the presence of a suitable solvent, has also been demonstrated to be an effective reagent for the dealkylation of phosphonate esters, offering high yields and shorter reaction times compared to solvent-free processes. google.com
Table 2: Comparison of Dealkylation Methods for Phosphonate Esters
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | Concentrated HCl or HBr | Reflux | Simple, effective for robust molecules | Harsh conditions, not suitable for acid-labile groups google.com |
| McKenna's Method | Bromotrimethylsilane (BTMS), then H₂O or MeOH | Mild, often room temperature or slightly elevated | High yields, chemoselective, mild conditions nih.govrsc.org | Potential for side reactions with prolonged reaction times nih.gov |
| Trimethylchlorosilane | Trimethylchlorosilane, solvent | Sealed vessel | High yields, relatively short reaction times google.com | Requires a sealed system |
Oxidation of Phosphinic Acids as a Synthetic Pathway
An alternative synthetic route to phosphonic acids involves the oxidation of the corresponding phosphinic acids. nih.govresearchgate.net Phosphinic acids contain a phosphorus atom bonded to two carbon atoms and one oxygen atom (in the form of a hydroxyl group) and a P=O double bond. Oxidation of the P-H bond in a secondary phosphine (B1218219) oxide precursor can yield a phosphinic acid. kent.ac.uk Subsequently, the phosphinic acid can be further oxidized to the phosphonic acid. kent.ac.uk While this method is a valid synthetic strategy, the accessibility of the starting phosphinic acid can be a limiting factor. kent.ac.uk Common oxidizing agents used in this process include hydrogen peroxide. kent.ac.uk
Novel Synthetic Approaches and Catalyst Development
The development of efficient and environmentally benign synthetic routes to α-aminophosphonates is a significant goal in organic chemistry. Researchers have explored various novel approaches, including the use of unique catalysts and the application of green chemistry principles to improve reaction conditions and minimize waste.
Organotin-Mediated Synthesis
Organotin compounds have emerged as effective catalysts in the synthesis of α-aminophosphonates, primarily through the Kabachnik-Fields reaction. This one-pot, three-component condensation of an amine, a carbonyl compound, and a phosphite is a cornerstone in the formation of these molecules. Tin(II) salts, in particular, have demonstrated catalytic activity under solvent-free conditions.
A systematic investigation into the efficacy of various tin(II) compounds revealed that tin(II) triflate (Sn(OTf)₂) can effectively catalyze the reaction between an aldehyde, an amine, and diethyl phosphite. researchgate.net While the use of tin(IV) chloride (SnCl₄) in Pudovik reactions (the addition of a phosphite to a pre-formed imine) was previously known, the exploration of other tin compounds in the more direct Kabachnik-Fields reaction has opened new avenues for synthesis. researchgate.net Under solvent-free conditions, Sn(OTf)₂ proved to be a more effective catalyst than when a solvent like dichloromethane (B109758) was used. researchgate.net
The catalytic activity of organotin compounds is attributed to their Lewis acidic nature, which activates the carbonyl or imine component towards nucleophilic attack by the phosphite. Research has shown that both the Lewis acidic tin(IV) center and a hydroxymethyl group (acting as a hydrogen bond donor) in some organotin complexes can contribute to the catalytic efficacy in related heterocyclic syntheses. umich.edu
Table 1: Organotin-Catalyzed Synthesis of α-Aminophosphonates
| Catalyst (mol%) | Aldehyde | Amine | Phosphite | Conditions | Yield (%) | Reference |
| Sn(OTf)₂ (5) | Benzaldehyde | Aniline (B41778) | Diethyl phosphite | rt, 48 h, CH₂Cl₂ | 65 | researchgate.net |
| Sn(OTf)₂ (5) | Benzaldehyde | Aniline | Diethyl phosphite | rt, 48 h, solvent-free | Higher than with solvent | researchgate.net |
| SnCl₂ (5) | Benzaldehyde | Aniline | Diethyl phosphite | 50 °C, 5 h, solvent-free | 85 | researchgate.net |
| SnBr₂ (5) | Benzaldehyde | Aniline | Diethyl phosphite | 50 °C, 5 h, solvent-free | 80 | researchgate.net |
| SnI₂ (5) | Benzaldehyde | Aniline | Diethyl phosphite | 50 °C, 5 h, solvent-free | 75 | researchgate.net |
Note: This table is generated based on data for the synthesis of a generic α-aminophosphonate. Specific data for this compound was not available in the cited sources.
Green Chemistry Considerations
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of α-aminophosphonates. This includes the use of environmentally benign catalysts, solvent-free reaction conditions, and energy-efficient methods.
Natural and Heterogeneous Catalysts:
A variety of natural and reusable catalysts have been successfully employed. For instance, orange peel powder has been utilized as a natural, heterogeneous catalyst for the one-pot synthesis of α-aminophosphonates, offering high yields, simple workup, and short reaction times. Similarly, eggshells, a waste product, have been repurposed as a cost-effective and environmentally friendly solid heterogeneous base catalyst for the Kabachnik-Fields reaction.
ZnO nanoparticles have also been shown to be an efficient and reusable catalyst for the synthesis of α-aminophosphonates in water, a green solvent. This method takes advantage of the low solubility of organic components in water, with the catalyst promoting the three-component condensation.
Solvent-Free and Catalyst-Free Approaches:
In a significant advancement towards greener synthesis, researchers have developed methods that eliminate the need for both solvents and catalysts. By simply heating a mixture of the carbonyl compound, amine, and diethyl phosphite, high yields of pure α-aminophosphonates can be obtained. This approach dramatically reduces waste and simplifies the purification process. Microwave irradiation has also been employed to accelerate these solvent-free reactions.
Table 2: Green Synthetic Approaches to α-Aminophosphonates
| Catalyst | Solvent | Conditions | Key Advantages |
| Orange Peel Powder | Ethanol | Reflux | Natural, heterogeneous, high yield, simple workup |
| Eggshells | Ethanol | Room Temperature | Waste-to-wealth, cost-effective, high yield, short reaction time |
| ZnO Nanoparticles | Water | Room Temperature | Reusable, efficient in green solvent |
| None | None (Neat) | 75-80 °C | Solvent-free, catalyst-free, cost-effective |
| None | None (Neat) | Microwave | Rapid, solvent-free |
This table summarizes general findings for the green synthesis of α-aminophosphonates. Specific data for this compound under these exact conditions may vary.
Other Novel Catalysts:
A wide array of other catalysts have been developed to improve the efficiency and selectivity of α-aminophosphonate synthesis. These include:
Lewis Acids: Cerium chloride, magnesium perchlorate, and zirconium-based catalysts have been shown to be effective. researchgate.net Zirconium catalysts, in particular, are noted for their low toxicity and flexibility. researchgate.net
Organocatalysts: Chiral organocatalysts, such as those derived from quinine, have been used to achieve enantioselective synthesis of α-aminophosphonates. arkat-usa.org Phenylboronic acid has also been employed as a catalyst under solvent-free conditions.
Ionic Liquids: These have been used as both the reaction medium and catalyst, offering advantages such as recyclability.
The continuous development of novel catalysts and the adoption of green chemistry principles are paving the way for more sustainable and efficient methods for the synthesis of this compound and its structurally diverse analogs.
Computational and Theoretical Investigations of 4 Chloroanilino Phosphonic Acid Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, DFT can determine electron distribution, molecular geometry, and energetic properties, which are crucial for predicting chemical behavior. For aminophosphonates, calculations are commonly performed using methods like B3LYP with a basis set such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net
The electronic structure of (4-Chloroanilino)phosphonic acid is defined by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for Aminophosphonate Systems (Illustrative)
| Parameter | Description | Typical Value (eV) | Implication for this compound |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 | Indicates electron-donating capability, centered on the aniline (B41778) and phosphonate (B1237965) groups. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 | Indicates electron-accepting capability, distributed over the aromatic system. |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 5.0 | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |
| Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.5 | Calculated as (ELUMO - EHOMO) / 2. Higher values correlate with greater stability. nih.gov |
| Softness (σ) | Reciprocal of hardness (1/η) | 0.20 to 0.25 | Measures the molecule's polarizability. Higher values indicate greater reactivity. nih.gov |
Note: This table presents typical values for related aminophosphonate derivatives based on DFT studies to illustrate the concepts. nih.govresearchgate.net The exact values for this compound would require specific calculation.
This compound, like other amino acids and phosphonic acids, can exist in several protonation states and tautomeric forms depending on the pH of its environment. The phosphonic acid group has two acidic protons with distinct pKa values, typically in the ranges of 1.1–2.3 for the first proton and 5.3–7.2 for the second when attached to an aromatic moiety. beilstein-journals.org The anilino nitrogen can also be protonated under acidic conditions.
This leads to several possible species in solution:
Cationic form: Protonated at both the amino nitrogen and at least one phosphonate oxygen.
Neutral form: Can exist as a non-zwitterionic molecule or, more commonly, as a zwitterion where a proton from the phosphonic acid group has transferred to the amino nitrogen, resulting in a P-O⁻ and an -NH₂⁺- group.
Anionic forms: Deprotonated at one (monoanion) or both (dianion) phosphonic acid hydroxyl groups.
Furthermore, the phosphonic acid moiety itself has a tautomeric equilibrium between the dominant tetracoordinate phosphonate form [R-P(O)(OH)₂] and a trivalent phosphite (B83602) form [R-P(OH)₃]. Computational studies on phosphorous acid show the equilibrium constant overwhelmingly favors the tetracoordinate phosphonate tautomer by many orders of magnitude. cdnsciencepub.com DFT calculations can model the relative energies of these different protonated and tautomeric states to predict the most stable forms under various conditions. nih.gov
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand, such as this compound, might interact with a biological target like an enzyme or receptor.
Molecular docking predicts the preferred orientation of a ligand when bound to a target, estimating the strength of the interaction via a scoring function. This is crucial for understanding the mechanism of action for potential inhibitors.
Matrix Metalloproteinase-2 (MMP-2): The active site of MMP-2 is characterized by a catalytic zinc ion (Zn²⁺) held in place by three histidine residues. nih.gov This site also features a deep, hydrophobic pocket known as the S1' pocket, which accommodates parts of the substrate or inhibitor. nih.govresearchgate.net
Toll-like Receptor 4 (TLR4): TLR4 does not bind ligands directly but functions as a complex with the myeloid differentiation factor 2 (MD-2). Ligands like lipopolysaccharide (LPS) bind within a large, hydrophobic pocket of MD-2. This binding event induces a conformational change that promotes the dimerization of the TLR4/MD-2 complex, initiating a signaling cascade. ebi.ac.ukresearchgate.net
Based on the known structures of these targets, a predictive binding model for this compound can be constructed.
Predicted Binding to MMP-2: The phosphonic acid group is an excellent zinc-binding group due to its ability to chelate the Zn²⁺ ion, a common strategy for MMP inhibitors. It is predicted that the two hydroxyl groups of the phosphonate would form strong coordinate bonds with the catalytic zinc. The 4-chlorophenyl moiety would likely be oriented to fit into the hydrophobic S1' pocket. The anilino (-NH-) linker could act as a hydrogen bond donor, interacting with the backbone carbonyls of nearby amino acid residues such as Leu83 or Ala84. nih.govresearchgate.net
Table 2: Predicted Ligand-Target Interactions for this compound in the MMP-2 Active Site
| Interaction Type | Ligand Moiety | Receptor Residue/Ion | Predicted Role in Binding |
|---|---|---|---|
| Ion Chelation | Phosphonic Acid (-PO₃H₂) | Catalytic Zn²⁺ | Anchors the inhibitor in the active site; essential for potent inhibition. |
| Hydrogen Bonding | Anilino Group (-NH-) | Leu83, Ala84 (Backbone C=O) | Orients the molecule and adds to binding affinity. |
| Hydrophobic Interaction | 4-Chlorophenyl Ring | S1' Pocket Residues | Occupies the specificity pocket, contributing to selectivity and affinity. |
Predicted Binding to TLR4/MD-2: For the TLR4/MD-2 complex, this compound could potentially act as a small-molecule modulator. The hydrophobic 4-chlorophenyl group could occupy a portion of the large hydrophobic pocket within MD-2. Molecular dynamics simulations would be essential to evaluate the stability of such an interaction and to determine if the binding is sufficient to either promote (agonist) or prevent (antagonist) the conformational changes required for TLR4 dimerization and activation. nih.govnih.gov
Structure-Energy Relationships and Reactivity Prediction
The relationship between a molecule's structure, its energy, and its reactivity is a cornerstone of computational chemistry. By integrating the findings from DFT and molecular docking, a comprehensive profile of this compound can be established.
The structure dictates the electronic properties (HOMO-LUMO energies) calculated by DFT. The electron-withdrawing chlorine atom and the electron-donating anilino group, combined with the phosphonic acid moiety, create a unique electronic landscape that defines its intrinsic reactivity. nih.gov The HOMO-LUMO energy gap provides a quantitative measure of this reactivity.
When interacting with a biological target, this intrinsic reactivity is expressed through specific non-covalent interactions. The structure-energy relationship is then defined by the binding energy, which is a sum of the energies from all interactions: zinc chelation, hydrogen bonds, and hydrophobic contacts. The ability of the phosphonic acid to chelate zinc, the chlorophenyl group to fit within a hydrophobic pocket, and the linker to form hydrogen bonds are all structurally encoded features that predict a strong binding interaction with targets like MMP-2. nih.govresearchgate.net Therefore, computational models predict that this compound possesses the key structural and electronic features necessary for potent biological activity as an enzyme inhibitor.
Structure Activity Relationship Sar Studies and Mechanistic Insights for 4 Chloroanilino Phosphonic Acid Derivatives
Investigation of Substituent Effects on Chemical Reactivity and Molecular Interactions
The chemical behavior of (4-Chloroanilino)phosphonic acid is significantly influenced by the electronic properties of its substituents. The 4-chloroanilino group, in particular, plays a crucial role in modulating the reactivity and interaction profile of the entire molecule. The chlorine atom, being an electron-withdrawing group through induction, and the anilino nitrogen, capable of electron donation through resonance, create a complex electronic environment on the aromatic ring.
This electronic balance affects the acidity of the phosphonic acid moiety. The pKa values of phosphonic acids are known to be strongly dependent on the electronic nature of the organic substituent (R group). wikipedia.org For this compound, the electron-withdrawing nature of the chloro-substituent is expected to increase the acidity of the P-OH protons compared to a non-substituted anilinophosphonic acid. This increased acidity can, in turn, influence the molecule's ability to form hydrogen bonds and interact with biological targets. wikipedia.org
Table 1: Predicted Influence of Substituents on the Properties of this compound
| Substituent/Moiety | Predicted Effect on Chemical Properties | Potential Impact on Molecular Interactions |
| 4-Chloro Group | Increases acidity of the phosphonic acid. | Modulates hydrogen bonding strength. |
| Anilino Group | Can donate electrons via resonance; acts as a hydrogen bond donor. | Participates in hydrogen bonding and potential π-π stacking. |
| Phosphonic Acid | Primary site for chelation and strong hydrogen bonding. | Forms strong ionic and hydrogen bonds with biological targets. |
Role of the Phosphonic Acid Moiety in Molecular Recognition and Chelation
The phosphonic acid group is a cornerstone of the molecular functionality of this compound, particularly in its ability to engage in molecular recognition and chelation. Phosphonic acids are well-documented for their strong metal-binding properties, acting as effective chelating agents for a variety of metal ions. wikipedia.orgnih.gov This capacity is crucial in numerous industrial and biological contexts, from water treatment to nutrient management in agriculture. nih.gov
The high affinity of the phosphonic acid moiety for divalent and trivalent metal ions, such as calcium (Ca²⁺), is a key feature. wikipedia.org This interaction is primarily due to the formation of stable coordination complexes with the metal center. The two acidic protons of the phosphonic acid can be lost, creating a dianionic species that can effectively sequester metal ions. wikipedia.org This chelation ability is fundamental to many of the potential biological activities of phosphonic acid derivatives, including enzyme inhibition and binding to mineralized tissues. The geometry and charge distribution of the phosphonate (B1237965) group allow it to act as a stable mimic of phosphate (B84403) groups, which are ubiquitous in biological systems.
Insights into Potential Enzyme Inhibition Mechanisms (e.g., Metalloproteases, Viral Replication Enzymes)
The structural similarity of the phosphonic acid group to the transition state of peptide hydrolysis makes its derivatives promising candidates for enzyme inhibition, particularly for metalloproteases. These enzymes, which utilize a metal ion (often zinc) in their active site to catalyze the cleavage of peptide bonds, are critical in many physiological and pathological processes. mdpi.com
Phosphonic acid-based inhibitors can act as transition-state analogs, binding tightly to the metallo-active site and blocking the enzyme's hydrolytic activity. acs.org The phosphonate moiety can coordinate with the active site metal ion, mimicking the tetrahedral intermediate of the substrate. acs.orgnih.gov The (4-Chloroanilino) group would then occupy the substrate-binding pocket, with its specific substituents influencing the affinity and selectivity of the inhibition. For instance, α-aminophosphonate derivatives have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance. nih.gov The inhibitory activity of these compounds is often dependent on their ability to effectively chelate the zinc ions in the enzyme's active site. researchgate.net
In the context of viral replication, phosphonate-containing compounds have emerged as a critical class of antiviral agents. wikipedia.org Nucleoside phosphonates, for example, can act as inhibitors of viral polymerases. nih.gov These molecules mimic natural nucleoside monophosphates and, once incorporated into the growing DNA or RNA chain, can terminate its elongation. cardiff.ac.uk The stability of the carbon-phosphorus bond in phosphonates, compared to the more labile phosphoester bond in natural nucleotides, makes them resistant to hydrolysis by cellular enzymes, enhancing their therapeutic potential. cardiff.ac.uk While direct evidence for this compound as a viral replication inhibitor is not established, the general mechanism of action of phosphonates suggests a plausible avenue for exploration, where the anilino moiety could influence interactions with the viral enzyme.
Table 2: Potential Enzyme Inhibition Mechanisms of this compound Derivatives
| Target Enzyme Class | Potential Inhibition Mechanism | Role of the Phosphonic Acid Moiety | Role of the (4-Chloroanilino) Group |
| Metalloproteases | Transition-state analog mimicry. | Chelates the active site metal ion (e.g., Zn²⁺). | Interacts with substrate binding pockets, influencing selectivity. |
| Viral Polymerases | Chain termination of viral DNA/RNA. | Mimics a nucleoside monophosphate. | Influences binding affinity and specificity to the enzyme. |
Understanding Binding to Inorganic Surfaces (e.g., Hydroxyapatite)
The strong affinity of phosphonates for calcium ions also dictates their interaction with inorganic surfaces like hydroxyapatite (B223615) [Ca₁₀(PO₄)₆(OH)₂], the primary mineral component of bone and teeth. wikipedia.orgnih.gov The binding of phosphonates to hydroxyapatite is a well-studied phenomenon, with implications for drug delivery to bone and the prevention of dental caries. nih.govnih.gov
The mechanism of binding involves the interaction of the phosphonate group with the calcium ions on the hydroxyapatite surface. This can lead to the formation of a stable, layered structure of phosphonate-calcium salts on the surface of the hydroxyapatite. nih.gov In some cases, the interaction can be strong enough to induce a superficial dissolution of the hydroxyapatite, followed by the precipitation of a less soluble phosphonate-calcium salt. nih.gov The nature of the organic substituent on the phosphonic acid can modulate the strength and nature of this binding. The (4-Chloroanilino) group, through its electronic and steric properties, would influence the packing and stability of the adsorbed phosphonate layer on the hydroxyapatite surface. This interaction is also relevant in industrial settings, where phosphonates are used to inhibit scale formation in water systems. wikipedia.org
Exploration of Mycelial Growth Inhibition Mechanisms in Pathogens
Phosphonates have been recognized for their antifungal properties, acting against a range of plant pathogenic fungi. researchgate.net The mechanism of action is often twofold: a direct inhibition of mycelial growth and an indirect effect through the stimulation of the host plant's defense mechanisms. researchgate.net
The direct inhibitory effect on mycelial growth is thought to arise from the interference of phosphonates with the pathogen's phosphorus metabolism. As structural analogs of phosphates, phosphonates can compete with phosphate for uptake and utilization by the fungal cells. This can disrupt essential metabolic pathways that rely on phosphate, such as energy production (ATP synthesis) and nucleic acid synthesis. The stable C-P bond of phosphonates makes them resistant to metabolic breakdown, leading to an accumulation of non-functional phosphonate-containing molecules within the cell. The specific nature of the organic side chain, such as the (4-chloroanilino) group, can influence the uptake of the phosphonate by the fungal cells and its interaction with intracellular targets, thereby modulating its antifungal potency.
Advanced Research Perspectives and Future Directions
Design Principles for Novel (4-Chloroanilino)phosphonic Acid Derivatives with Tuned Interaction Profiles
The development of new derivatives of this compound with tailored interaction capabilities is a key area of contemporary research. The core structure of the molecule offers multiple points for modification, allowing for the fine-tuning of its electronic, steric, and hydrogen-bonding properties. The primary design principles revolve around strategic substitutions on the phenyl ring, the amino group, and the phosphonic acid moiety.
Table 1: Strategic Modification Points on this compound and Their Potential Effects
| Modification Site | Potential Substituents | Desired Effect on Interaction Profile |
| Phenyl Ring | Electron-donating groups (e.g., -OCH₃, -CH₃), Electron-withdrawing groups (e.g., -NO₂, -CF₃), Halogens | Altering the acidity of the N-H bond and the electron density of the aromatic ring to modulate π-π stacking and cation-π interactions. |
| Amino Group | Alkyl chains, Aryl groups | Introducing steric bulk to control binding selectivity and modifying lipophilicity for improved solubility in different media. |
| Phosphonic Acid Group | Esterification to mono- or di-esters | Masking the acidic protons to change hydrogen-bonding patterns and enhance cell permeability in biological applications. |
By systematically applying these modifications, researchers can create libraries of this compound derivatives. These libraries can then be screened to identify compounds with optimized interactions for specific targets, such as enzyme active sites or protein-protein interfaces. For instance, in the rational design of enzyme inhibitors, computational docking studies can predict which substitutions on the phenyl ring will lead to more favorable binding energies within a target protein. acs.org This approach moves beyond serendipitous discovery towards a more directed and efficient search for bioactive molecules.
Exploration of Supramolecular Assembly and Material Science Applications
The phosphonic acid group is a powerful functional handle for directing the self-assembly of molecules into ordered supramolecular structures. nih.gov Its ability to form strong hydrogen bonds and coordinate with metal ions makes this compound and its derivatives attractive building blocks for crystal engineering and materials science. nih.gov
One promising application is in the surface functionalization of materials. Phosphonic acids are known to form robust self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, such as titanium and hafnium oxides. acs.org By anchoring this compound derivatives to these surfaces, the chemical and physical properties of the underlying material can be precisely controlled. For example, the introduction of the 4-chloroanilino group could impart specific hydrophobic or electronic characteristics to a surface. This has potential applications in areas such as biocompatible coatings for medical implants, where surface properties govern protein adsorption and cellular response. rsc.org
Furthermore, the ability of phosphonates to participate in the formation of complex supramolecular structures, such as dimers and polymers, opens up possibilities in the design of novel materials. rsc.org For example, the interaction of phosphonate (B1237965) anions with macrocyclic hosts like cyanostars can lead to the formation of supramolecular polymers. rsc.org The specific structure of the anilino part of the molecule would influence the packing and properties of such assemblies. Additionally, phosphonate-based coordination complexes with metal ions can form extended networks, leading to metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and separation. The presence of the chloro- and amino- functionalities on the aromatic ring could be exploited to tune the porosity and functionality of these materials. nih.gov
Development of New Catalytic Systems for Efficient and Sustainable Synthesis
The primary route to α-aminophosphonates like this compound is the Kabachnik-Fields reaction , a three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound. organic-chemistry.org While effective, traditional methods often require harsh conditions. Modern research focuses on developing more efficient and environmentally friendly catalytic systems.
A significant area of development is the use of novel catalysts to promote the Kabachnik-Fields reaction under milder conditions. A wide array of catalysts have been explored, including:
Lewis acids: Indium(III) chloride and hafnium(IV) chloride have been shown to be effective catalysts. mdpi.com
Ionic liquids: These can act as both the catalyst and the solvent, facilitating easier product separation and catalyst recycling. mdpi.com
Organocatalysts: Small organic molecules, such as boric acid and thiourea (B124793) derivatives, offer a metal-free alternative. mdpi.comumich.edu
Mechanochemistry: Performing the reaction by ball milling can proceed in the absence of a solvent and sometimes without an external catalyst, offering a green and sustainable approach. acs.org
Table 2: Comparison of Catalytic Systems for the Kabachnik-Fields Reaction
| Catalyst Type | Advantages | Disadvantages |
| Lewis Acids | High efficiency | Sensitivity to water, potential metal contamination |
| Ionic Liquids | Recyclable, can enhance reaction rates | Cost, potential toxicity |
| Organocatalysts | Metal-free, often milder conditions | May have lower catalytic activity than metal-based catalysts |
| Mechanochemistry | Solvent-free, high yields, sustainable | Scalability can be a challenge |
The development of these new catalytic systems is crucial for the large-scale and sustainable production of this compound and its derivatives, making them more accessible for various applications.
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational modeling and experimental validation is becoming increasingly vital in the discovery and optimization of functional molecules. nih.gov In the context of this compound, this integrated approach allows for the rational design of derivatives with specific properties, moving away from traditional trial-and-error methods.
Computational tools play a crucial role in the initial stages of design. Virtual screening, for example, can be used to dock a library of virtual this compound derivatives into the active site of a target enzyme to predict their binding affinity and mode. nih.govacs.org This allows researchers to prioritize the synthesis of the most promising candidates. Molecular dynamics simulations can further provide insights into the stability of the ligand-protein complex and the role of specific interactions.
Once promising candidates are identified computationally, they are then synthesized and their properties are evaluated experimentally. This experimental data is then fed back to refine the computational models, creating a powerful design-build-test-learn cycle. For instance, if a synthesized derivative shows higher or lower activity than predicted, this information can be used to improve the parameters of the computational model, leading to more accurate predictions in the future.
This integrated approach has been successfully applied to the development of inhibitors for various enzymes. nih.govnih.gov By applying these methodologies to this compound, researchers can accelerate the discovery of new drug candidates, functional materials, and catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
